2-Phenoxy-ethanesulfonyl chloride
Description
BenchChem offers high-quality 2-Phenoxy-ethanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxy-ethanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBGBCOJYLFKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424567 | |
| Record name | 2-Phenoxy-ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3384-01-8 | |
| Record name | 2-Phenoxy-ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the ¹H NMR Characterization of 2-Phenoxy-ethanesulfonyl chloride
This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-phenoxy-ethanesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this important chemical intermediate. We will explore the expected chemical shifts, coupling patterns, and provide a detailed experimental protocol, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of 2-Phenoxy-ethanesulfonyl chloride
2-Phenoxy-ethanesulfonyl chloride (CAS No. 3384-01-8) is a valuable bifunctional molecule incorporating a phenoxy group and a reactive sulfonyl chloride moiety.[1] This unique combination makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The sulfonyl chloride group can readily react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and related derivatives, while the phenoxy group can be further functionalized or can influence the overall physicochemical properties of the final product.
Accurate structural elucidation is paramount in any synthetic workflow, and ¹H NMR spectroscopy stands as one of the most powerful and accessible analytical techniques for this purpose. A detailed understanding of the ¹H NMR spectrum of 2-phenoxy-ethanesulfonyl chloride is crucial for confirming its identity, assessing its purity, and monitoring its reactions. This guide aims to provide a robust framework for its ¹H NMR characterization.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of 2-phenoxy-ethanesulfonyl chloride features three distinct sets of protons, as illustrated in the diagram below:
Figure 1. Molecular structure of 2-phenoxy-ethanesulfonyl chloride with proton environments labeled.
Aromatic Protons (Hortho, Hmeta, Hpara)
-
Chemical Shift (δ): The protons on the phenyl ring are expected to resonate in the aromatic region, typically between 6.8 and 7.5 ppm. The electron-donating character of the ether oxygen will cause a slight upfield shift compared to unsubstituted benzene (δ = 7.26 ppm).
-
The ortho protons (2H) are most affected by the oxygen's lone pairs and are expected to be the most shielded of the aromatic protons.
-
The para proton (1H) will also be shielded, but to a lesser extent than the ortho protons.
-
The meta protons (2H) will be the least affected by the ether oxygen and will therefore be the most deshielded of the aromatic protons.
-
-
Multiplicity: The aromatic region will likely show a complex multiplet pattern due to spin-spin coupling between the ortho, meta, and para protons. A simplified prediction would be a triplet for the para proton, a triplet for the meta protons, and a doublet for the ortho protons. However, due to the similar chemical environments, these signals may overlap to form a more complex multiplet.
Methylene Protons adjacent to Oxygen (Hb)
-
Chemical Shift (δ): These two protons are adjacent to the electronegative oxygen atom of the phenoxy group. This will cause a significant downfield shift, placing their signal in the range of 4.2 - 4.5 ppm.
-
Multiplicity: These protons are coupled to the two adjacent Ha protons. According to the n+1 rule, their signal will be split into a triplet .
Methylene Protons adjacent to the Sulfonyl Chloride Group (Ha)
-
Chemical Shift (δ): The sulfonyl chloride group is a very strong electron-withdrawing group. Consequently, the adjacent Ha protons will be significantly deshielded and will appear at a downfield chemical shift, predicted to be in the range of 3.8 - 4.2 ppm. This is supported by the observed chemical shift of the methylene protons in ethanesulfonyl chloride, which is approximately 3.69 ppm.[2]
-
Multiplicity: These protons are coupled to the two adjacent Hb protons. Therefore, their signal will also be split into a triplet .
Experimental Protocol: A Self-Validating System
To obtain a high-quality ¹H NMR spectrum of 2-phenoxy-ethanesulfonyl chloride, the following protocol is recommended. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Sample Preparation
-
Choice of Solvent: Sulfonyl chlorides are reactive towards protic solvents like water and alcohols. Therefore, an aprotic deuterated solvent is essential. Deuterated chloroform (CDCl₃) is an excellent first choice as it is a good solvent for a wide range of organic compounds and is relatively inert. Deuterated dichloromethane (CD₂Cl₂) or deuterated acetonitrile (CD₃CN) are also suitable alternatives.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of 2-phenoxy-ethanesulfonyl chloride into a clean, dry NMR tube. The higher concentration is beneficial for observing clear signals, especially for any potential impurities.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
-
NMR Instrument Parameters
The following parameters are recommended for a standard 300 or 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard single-pulse experiment (e.g., zg30) | Sufficient for routine ¹H NMR acquisition. |
| Number of Scans | 16 to 64 | Increasing the number of scans improves the signal-to-noise ratio, which is important for detecting low-concentration impurities. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the protons between pulses, ensuring accurate integration. |
| Acquisition Time (aq) | 2-4 seconds | A longer acquisition time provides better resolution. |
| Spectral Width (sw) | 12-16 ppm | Ensures that all proton signals, from TMS to potentially deshielded aromatic protons, are captured. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. This will improve the signal-to-noise ratio without significantly compromising resolution.
-
Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the signals in the spectrum. The relative integral values should correspond to the number of protons giving rise to each signal.
-
Peak Picking: Identify the chemical shift of each multiplet.
Data Summary: Predicted ¹H NMR Data for 2-Phenoxy-ethanesulfonyl chloride
The following table summarizes the predicted ¹H NMR data for 2-phenoxy-ethanesulfonyl chloride in CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (ortho, meta, para) | 6.8 - 7.5 | Multiplet | 5H | - |
| -O-CH₂- (Hb) | 4.2 - 4.5 | Triplet | 2H | ~6-7 |
| -CH₂-SO₂Cl (Ha) | 3.8 - 4.2 | Triplet | 2H | ~6-7 |
Logical Workflow for Spectral Interpretation
Figure 2. A logical workflow for the ¹H NMR characterization of 2-phenoxy-ethanesulfonyl chloride.
Conclusion
This in-depth technical guide provides a comprehensive framework for the ¹H NMR characterization of 2-phenoxy-ethanesulfonyl chloride. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate. The predicted spectral data and the detailed workflow presented herein serve as a valuable resource for ensuring the identity and purity of 2-phenoxy-ethanesulfonyl chloride in various research and development settings.
References
-
PubChem. Ethanesulfonyl chloride. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Downstream Products of 2-Phenoxy-ethanesulfonyl chloride Reactions
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the reactivity of 2-Phenoxy-ethanesulfonyl chloride, focusing on the synthesis, mechanisms, and applications of its principal downstream products. Our discussion is grounded in established chemical principles and supported by practical, field-proven insights to facilitate both understanding and application.
Introduction: The Versatility of 2-Phenoxy-ethanesulfonyl chloride
2-Phenoxy-ethanesulfonyl chloride (PESC) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a stable phenoxyethyl moiety. This unique combination makes it a valuable intermediate in organic synthesis, particularly for creating compounds with potential therapeutic applications. The electron-withdrawing nature of the sulfonyl group renders the sulfur atom highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its utility, primarily in the formation of sulfonamides and sulfonate esters, which are key functional groups in a multitude of biologically active molecules.
Core Reactivity: The Sulfonyl Chloride Functional Group
The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is in a high oxidation state and is bonded to two oxygen atoms and a chlorine atom, all of which are highly electronegative. This arrangement creates a strong dipole, making the sulfur atom electron-deficient and thus highly susceptible to attack by nucleophiles. The reaction typically proceeds via a nucleophilic substitution mechanism, where the chloride ion serves as an excellent leaving group.[1][2] The two main classes of reactions, sulfonamide and sulfonate ester formation, follow this fundamental pathway.
Key Reaction Class I: Synthesis of 2-Phenoxy-ethanesulfonamides
The reaction between 2-Phenoxy-ethanesulfonyl chloride and primary or secondary amines is a robust and widely used method for synthesizing 2-phenoxy-ethanesulfonamides.[3][4] This reaction is of significant interest in medicinal chemistry, as the sulfonamide functional group is a well-known pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[5][6]
Mechanism and Causality:
The reaction is a nucleophilic acyl substitution at the sulfur atom.[7] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient trigonal bipyramidal intermediate.[1] Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen (typically by a base or another amine molecule) to yield the stable sulfonamide and a hydrochloride salt byproduct.
The use of a base, such as pyridine or triethylamine, is crucial. It serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product side, ensuring high yields.
The following diagram outlines a typical laboratory workflow for the synthesis of a 2-phenoxy-ethanesulfonamide derivative.
Caption: General workflow for sulfonamide synthesis.
This protocol is adapted from general procedures for sulfonamide synthesis.[7][8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary aniline (1.1 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve 2-Phenoxy-ethanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-Aryl-2-phenoxy-ethanesulfonamide.
Applications of 2-Phenoxy-ethanesulfonamides:
The 2-phenoxy-ethanesulfonamide scaffold is explored in drug discovery for various targets. For instance, derivatives of ethanesulfonamides have been investigated as endothelin-A receptor antagonists, which have applications in managing hypertension.[9] The structural motif is valued for its ability to form key hydrogen bonds with biological targets and for its metabolic stability.
Key Reaction Class II: Synthesis of 2-Phenoxy-ethanesulfonate Esters
When 2-Phenoxy-ethanesulfonyl chloride is reacted with alcohols or phenols, the corresponding sulfonate esters are formed. These esters are not only stable compounds but are also excellent leaving groups in their own right, making them valuable intermediates for further nucleophilic substitution reactions.
Mechanism and Causality:
Similar to sulfonamide formation, this reaction proceeds via nucleophilic attack on the sulfonyl chloride. The oxygen atom of the alcohol acts as the nucleophile.[10] A non-nucleophilic base, such as pyridine, is essential for the reaction's success.[11][12] Pyridine serves two purposes: it deprotonates the alcohol, increasing its nucleophilicity, and it neutralizes the HCl byproduct. The choice of a non-nucleophilic base is critical to prevent it from competing with the alcohol in attacking the sulfonyl chloride.
The diagram below illustrates the stepwise mechanism for the formation of a sulfonate ester from PESC and an alcohol in the presence of pyridine.
Caption: Mechanism of sulfonate ester formation.
This protocol is based on established methods for synthesizing sulfonate esters from sulfonyl chlorides and alcohols.[11][12]
-
Preparation: Dissolve the alcohol (1.0 equivalent) in pyridine, which acts as both the solvent and the base.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add 2-Phenoxy-ethanesulfonyl chloride (1.1-1.5 equivalents) portion-wise or as a solution in a minimal amount of an inert solvent like DCM, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Work-up: Pour the reaction mixture into ice-cold dilute HCl. If a solid precipitates, it can be collected by filtration. If an oil forms, extract the mixture with a suitable organic solvent like ethyl acetate.
-
Isolation: Wash the organic extracts with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography or recrystallization.
Quantitative Data Summary:
The following table summarizes representative yields for sulfonylation reactions. Actual yields may vary based on substrate and specific conditions.
| Reactant Class | Nucleophile Example | Product Class | Typical Yield | Reference |
| Primary Amine | Aniline | N-Phenyl-2-phenoxy-ethanesulfonamide | High | [8] |
| Secondary Amine | Morpholine | 4-(2-Phenoxy-ethanesulfonyl)morpholine | Good to Excellent | [4] |
| Alcohol | 2-(2-Ethoxyphenoxy)ethanol | 2-(2-Ethoxyphenoxy)ethyl 2-phenoxy-ethanesulfonate | 87% | [12] |
| Phenol | Phenol | Phenyl 2-phenoxy-ethanesulfonate | Good | General Knowledge |
Broader Applications in Drug Discovery and Materials Science
The downstream products of 2-Phenoxy-ethanesulfonyl chloride are of considerable interest. The sulfonamide moiety is a cornerstone in medicinal chemistry, known for its role in sulfa drugs and as a key structural element in inhibitors of enzymes like carbonic anhydrase and kinases.[5][13] The ability to readily synthesize a library of 2-phenoxy-ethanesulfonamides allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[9]
Sulfonate esters, while sometimes the final target, are more frequently used as intermediates. Their excellent leaving group ability allows for the introduction of a wide variety of nucleophiles, further expanding the molecular diversity accessible from the initial 2-Phenoxy-ethanesulfonyl chloride starting material.
Conclusion
2-Phenoxy-ethanesulfonyl chloride is a powerful and versatile reagent for the synthesis of biologically relevant sulfonamides and synthetically useful sulfonate esters. The reactions are generally high-yielding and proceed through well-understood nucleophilic substitution mechanisms. A thorough understanding of the principles outlined in this guide—from the role of bases to the appropriate workup procedures—enables researchers to effectively utilize this reagent in the development of novel chemical entities for drug discovery and beyond.
References
- The synthetic method of 2-phenoxymethanesulfonanilide.
-
Reactions of Phenylamine as a Primary Amine. Chemistry LibreTexts. [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
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Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. International Union of Pure and Applied Chemistry (IUPAC). [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
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Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. PrepChem.com. [Link]
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Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. [Link]
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Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. PubMed. [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society Publications. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. [Link]
-
The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry Publishing. [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
The Ethanoylation of Amines (A2 Chemistry). YouTube. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Pharmaceutical Fronts. [Link]
-
Scheme 3: Formation of thiosulfonates and sulfonyl chlorides. ResearchGate. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]
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- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
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A Technical Guide to the Stability of 2-Phenoxy-ethanesulfonyl chloride in Common Laboratory Solvents
Abstract
2-Phenoxy-ethanesulfonyl chloride is a bifunctional reagent increasingly utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility is predicated on the controlled reactivity of the sulfonyl chloride moiety. However, this high reactivity also renders the molecule susceptible to degradation, particularly through solvolysis. This technical guide provides an in-depth analysis of the stability of 2-phenoxy-ethanesulfonyl chloride in various classes of organic solvents. We explore the underlying chemical principles governing its degradation, present a framework for assessing stability, and offer field-proven protocols and handling recommendations to ensure its effective use in research and development. This document is intended for researchers, chemists, and drug development professionals who handle sulfonyl chlorides and require a robust understanding of their solution-state behavior.
Introduction: The Role and Reactivity of 2-Phenoxy-ethanesulfonyl chloride
2-Phenoxy-ethanesulfonyl chloride (CAS 3384-01-8) is a valuable chemical building block, possessing both an ether linkage and a highly reactive sulfonyl chloride functional group.[1] This structure allows for its incorporation into diverse molecular architectures, making it a reagent of interest for creating sulfonamides, sulfonate esters, and other sulfur-containing compounds. These motifs are prevalent in a wide array of biologically active molecules and advanced materials.[2]
The utility of any sulfonyl chloride is directly tied to the electrophilicity of the sulfur atom, which makes it an excellent target for nucleophiles. However, this same property is its primary liability. Solvents, especially those capable of acting as nucleophiles (e.g., water, alcohols), can react with the sulfonyl chloride, leading to degradation of the starting material, formation of impurities, and compromised reaction yields.[3] Understanding the stability of 2-phenoxy-ethanesulfonyl chloride in different solvent environments is therefore not merely an academic exercise; it is a critical prerequisite for reliable and reproducible chemical synthesis.
This guide will systematically address the factors influencing stability, provide a detailed experimental workflow for quantitative assessment, and summarize the expected stability profile across common solvent classes.
The Chemistry of Sulfonyl Chloride Instability
The stability of 2-phenoxy-ethanesulfonyl chloride is governed by the susceptibility of the sulfonyl chloride group (-SO₂Cl) to nucleophilic attack. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by nucleophiles.
The primary degradation pathway in the presence of nucleophilic solvents is solvolysis , a bimolecular nucleophilic substitution (Sₙ2) type reaction.[3]
-
In protic solvents like water (hydrolysis) or alcohols (alcoholysis), the solvent molecule itself acts as the nucleophile.
-
In aprotic solvents , degradation is typically much slower and often caused by trace amounts of water contamination.
The general mechanism of solvolysis is a concerted process where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride leaving group.[3][4] The rate and extent of this degradation are profoundly influenced by the properties of the solvent.
Key Factors Influencing Stability:
-
Solvent Nucleophilicity: More nucleophilic solvents will degrade the sulfonyl chloride faster. Alcohols and water are potent nucleophiles for this reaction.
-
Solvent Polarity: Polar solvents can stabilize the charged transition state of the Sₙ2 reaction, accelerating the rate of solvolysis.[5]
-
Presence of Water: As sulfonyl chlorides react violently with water, even trace amounts in an otherwise stable aprotic solvent can lead to significant degradation over time.[6][7]
-
Temperature: Degradation reactions, like most chemical reactions, are accelerated at higher temperatures.
-
Presence of Bases: Bases can react with the sulfonyl chloride or catalyze its degradation by deprotonating protic solvents, making them more potent nucleophiles.[7][8]
Experimental Assessment of Solution Stability: A Validated Protocol
To quantify the stability of 2-phenoxy-ethanesulfonyl chloride, a time-course study using High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC is well-suited for separating the parent compound from its degradation products and allowing for accurate quantification.[9][10]
Workflow for Stability Assessment
The following diagram outlines the logical flow of a typical stability study.
Caption: Workflow for assessing the stability of 2-phenoxy-ethanesulfonyl chloride.
Step-by-Step HPLC Protocol
This protocol is a self-validating system designed for trustworthiness and reproducibility.
-
Materials & Reagents:
-
2-Phenoxy-ethanesulfonyl chloride (analytical standard)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
Test Solvents (e.g., Methanol, Isopropanol, Dichloromethane, Tetrahydrofuran, Toluene), ensuring they are anhydrous.
-
Class A volumetric flasks and pipettes.
-
-
Instrumentation (Typical Conditions):
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 40% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (based on the phenoxy chromophore).
-
Injection Volume: 5 µL
-
-
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of 2-phenoxy-ethanesulfonyl chloride in dry acetonitrile. Causality: Acetonitrile is chosen as the stock solvent because it is a polar aprotic solvent in which the compound is expected to be relatively stable, minimizing degradation before the study begins.
-
Initiation of Study (t=0): In separate amber vials at a controlled temperature (e.g., 25 °C), add a precise volume of the stock solution to each test solvent to achieve a final concentration of ~50 µg/mL. Vortex briefly.
-
Time=0 Sample: Immediately after addition, withdraw an aliquot from each vial, and dilute it 1:1 with the initial mobile phase mixture (60:40 A:B). This quenches the reaction and prepares the sample for analysis. This is your crucial t=0 reference point.
-
Time-Course Sampling: Store the vials at the controlled temperature. At subsequent time points (e.g., 1, 4, 8, 24 hours), repeat the sampling and quenching step from each vial.
-
HPLC Analysis: Analyze all quenched samples by HPLC. Record the peak area of the parent compound.
-
-
Data Analysis:
-
For each solvent, calculate the percentage of 2-phenoxy-ethanesulfonyl chloride remaining at each time point relative to the t=0 sample: % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Plot % Remaining vs. Time for each solvent.
-
If desired, calculate the degradation rate constant (k) and half-life (t½) by fitting the data to a first-order decay model.
-
Stability Profile in Common Solvents: A Comparative Summary
While specific kinetic data for 2-phenoxy-ethanesulfonyl chloride is not widely published, its stability can be expertly predicted based on the well-established reactivity of sulfonyl chlorides.[3][4] The following table summarizes the expected stability across different solvent classes.
| Solvent Class | Example Solvents | Predicted Stability | Primary Degradation Pathway | Rationale |
| Protic, Polar | Methanol, Ethanol | Very Low | Alcoholysis (to form methyl/ethyl 2-phenoxy-ethanesulfonate) | Solvents are strong nucleophiles and readily attack the electrophilic sulfur center. The reaction is rapid, often completing within hours at room temperature.[11] |
| Water | Extremely Low | Hydrolysis (to form 2-phenoxy-ethanesulfonic acid) | Water is highly reactive with sulfonyl chlorides, leading to rapid and often violent decomposition.[6][7] Strict avoidance is necessary.[12] | |
| Aprotic, Polar | Acetonitrile (ACN) | High | Hydrolysis (from trace water) | ACN is not nucleophilic. Stability is excellent in anhydrous conditions. Degradation is slow and primarily dependent on water content. |
| Dimethylformamide (DMF) | Moderate to High | Hydrolysis (from trace water) | Similar to ACN, but DMF is more hygroscopic and can sometimes contain amine impurities from its own degradation, which could accelerate decomposition.[13] | |
| Dichloromethane (DCM) | High | Hydrolysis (from trace water) | DCM is non-nucleophilic and a common choice for reactions with sulfonyl chlorides. Stability is high provided the solvent is anhydrous. | |
| Aprotic, Non-Polar | Toluene, Hexanes | Very High | Hydrolysis (from trace water) | These solvents are non-polar and non-nucleophilic, providing a very stable environment. The primary concern remains adventitious water. |
| Ethers | THF, 2-MeTHF | Moderate | Hydrolysis (from trace water); Potential for peroxide reaction | Generally stable if anhydrous and peroxide-free. However, ethers can form peroxides, which are strong oxidizing agents and incompatible with sulfonyl chlorides.[8] |
Degradation Pathways and Byproduct Formation
The two principal degradation pathways are hydrolysis and alcoholysis. Understanding these pathways is crucial for identifying potential impurities in a reaction mixture.
Caption: Primary degradation pathways of 2-phenoxy-ethanesulfonyl chloride.
Practical Recommendations for Handling and Storage
To maintain the integrity and reactivity of 2-phenoxy-ethanesulfonyl chloride, adherence to strict handling and storage protocols is mandatory.
-
Storage: The compound must be stored in a tightly sealed container to prevent moisture ingress.[6][7] Storage in a cool, dry, and well-ventilated area, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen), is highly recommended. Long-term storage should be at reduced temperatures (e.g., -15 °C) to minimize any potential decomposition.[13]
-
Handling: All handling should be performed in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).[14] Use dry glassware (oven- or flame-dried) and anhydrous solvents for all experiments. Never add water or protic solvents directly to a container of sulfonyl chloride.[12]
-
Solvent Choice: For reactions, choose a stable, anhydrous aprotic solvent such as dichloromethane, acetonitrile, or toluene. If a reaction requires a protic solvent or a base, the sulfonyl chloride should be added slowly to the reaction mixture at a controlled, often reduced, temperature to manage the exothermic reaction and minimize degradation.
Conclusion
2-Phenoxy-ethanesulfonyl chloride is a potent synthetic intermediate whose effectiveness is critically dependent on its stability. Its degradation is primarily driven by solvolysis, a reaction highly sensitive to solvent choice. Protic solvents like water and alcohols cause rapid decomposition and must be avoided for storage and in non-reactive applications. The highest stability is achieved in anhydrous, aprotic solvents such as acetonitrile, dichloromethane, and toluene. By understanding the chemical principles of its reactivity and implementing the robust handling, storage, and analytical protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable, reproducible, and successful synthetic outcomes.
References
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New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: ETHANESULFONYL CHLORIDE, 2-CHLORO-. NJ.gov. [Link]
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Klančar, U., et al. (n.d.). Abiotic degradation of chlorinated ethanes and ethenes in water. PMC - NIH. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]
-
Verma, K. K., & Gulati, A. K. (1985). Ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 24B(10), 1097-8. [Link]
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Wang, F., et al. (2022). Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. RSC Advances, 12(45), 29283-29292. [Link]
-
Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 669-678. [Link]
- Google Patents. (2011). US7923584B2 - Synthesis of difunctional oxyethylene-based compounds.
- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856-68. [Link]
-
S D Fine-Chem Limited. Sulphuryl Chloride MSDS. [Link]
-
Zhang, X., et al. (2024). Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. Molecules, 29(2), 346. [Link]
-
Wang, J., et al. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Wang, T., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]
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MSJChem. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube. [Link]
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Pile, A. A. D., et al. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Chemical Research, 46(1-2), 1-6. [Link]
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Weinreb, S. M., et al. (1998). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses, 75, 161. [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
National Center for Biotechnology Information. Ethanesulfonyl chloride. PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Aryl-2-phenoxyethanesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocol for the synthesis of N-aryl-2-phenoxyethanesulfonamides through the reaction of 2-phenoxy-ethanesulfonyl chloride with a variety of anilines. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1] This document provides a step-by-step methodology, discusses the underlying chemical principles, offers insights into reaction optimization, and outlines essential safety precautions.
Introduction
The arylsulfonamide moiety is a cornerstone in the design of bioactive molecules, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antitumor, and anti-HIV properties.[1] The classical and widely adopted method for constructing this functional group involves the coupling of a sulfonyl chloride with a primary or secondary amine.[2] This application note focuses on the synthesis of a specific subclass, N-aryl-2-phenoxyethanesulfonamides, which are valuable intermediates in organic synthesis and drug discovery.
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The presence of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.
Reaction Mechanism & Workflow
The fundamental reaction involves the nucleophilic substitution at the sulfonyl group. The aniline acts as the nucleophile, and the chloride is the leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is employed to scavenge the liberated HCl.
Figure 1: General workflow for the synthesis of N-Aryl-2-phenoxyethanesulfonamides.
Materials and Methods
Materials
-
Substituted aniline (1.0 eq)
-
2-Phenoxy-ethanesulfonyl chloride (1.0 - 1.1 eq)
-
Triethylamine (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
-
Silica gel for column chromatography (if required)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Synthesis of 2-Phenoxy-ethanesulfonyl chloride
This starting material can be prepared from 2-phenoxyethanol. A common method for the synthesis of sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. Alternatively, direct chlorosulfonation can be employed. A plausible two-step synthesis from 2-phenoxyethanol is outlined below:
-
Synthesis of Sodium 2-Phenoxyethanesulfonate: 2-Phenoxyethanol is first converted to 2-phenoxyethyl bromide or chloride, which is then reacted with sodium sulfite to yield sodium 2-phenoxyethanesulfonate.
-
Conversion to 2-Phenoxy-ethanesulfonyl chloride: The resulting sodium 2-phenoxyethanesulfonate is then treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to afford the desired 2-phenoxy-ethanesulfonyl chloride.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific aniline substrates.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.
-
Addition of Sulfonyl Chloride: Dissolve 2-phenoxy-ethanesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred aniline solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine and unreacted aniline), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Alternatively, if the product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization of N-Aryl-2-phenoxyethanesulfonamides
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the aniline and phenoxy moieties, the ethoxy bridge protons (-O-CH₂-CH₂-SO₂-), and the N-H proton of the sulfonamide (which is D₂O exchangeable). |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the ethoxy bridge. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), S=O stretching (asymmetric and symmetric, typically in the ranges of 1317-1344 cm⁻¹ and 1147-1187 cm⁻¹, respectively), and S-N stretching (around 906-924 cm⁻¹).[3] |
| Mass Spectrometry | The molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound. A characteristic fragmentation pattern may involve the loss of SO₂.[4] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the aniline is sufficiently nucleophilic. For weakly nucleophilic anilines, consider using a stronger, non-nucleophilic base or a more forcing solvent. |
| Hydrolysis of sulfonyl chloride. | Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Formation of Di-sulfonated Byproduct | Use of a primary aniline with a high concentration of sulfonyl chloride. | Use a slight excess of the aniline relative to the sulfonyl chloride. Add the sulfonyl chloride slowly and at a low temperature to maintain its low concentration in the reaction mixture. |
| C-Sulfonylation of the Aniline Ring | Reaction conditions favoring electrophilic aromatic substitution. | This is less common under these conditions but can be minimized by maintaining a low reaction temperature. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Ensure the work-up procedure is thoroughly followed to remove acidic and basic impurities. Optimize the recrystallization solvent system or the eluent for column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Anilines: Many anilines are toxic and can be absorbed through the skin. Some are suspected carcinogens. Consult the Safety Data Sheet (SDS) for each specific aniline before use.
-
Sulfonyl Chlorides: Sulfonyl chlorides are lachrymators and are corrosive. They react with moisture, including in the air and on skin, to produce HCl. Handle with care and avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Gowda, B. T., & Jayalakshmi, K. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y= 2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2). Zeitschrift für Naturforschung A, 59(9-10), 501-508. [Link]
-
Gowda, B. T., Shetty, M., & Jayalakshmi, K. L. (2005). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2-/3-Substituted Phenyl)-4-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung A, 60(1-2), 106-112. [Link]
-
Jiang, L., Lu, X., Zhang, H., Jiang, Y., & Ma, D. (2009). CuI-Nanoparticles Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in the Absence of Both Ligands and Organic Solvents. The Journal of Organic Chemistry, 74(12), 4542–4546. [Link]
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King, J. F., & Loosmore, S. M. (1976). pH optimization of nucleophilic reactions and mechanisms of reactions of sulfonyl chlorides. Western University. [Link]
-
Li, G., & Liu, X. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(10), 1433–1438. [Link]
-
PrepChem. (n.d.). Synthesis of 2-phenoxyethanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
- The synthetic method of 2-phenoxymethanesulfonanilide. (2012). CN102557994A.
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Zarei, A., & Jarrahpour, A. (2011). Recent developments in the synthesis of N-aryl sulfonamides. Organic Preparations and Procedures International, 43(4), 341-370. [Link]
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2-Phenoxy-ethanesulfonyl chloride in the synthesis of endothelin-A receptor antagonists
Topic: The Strategic Application of Sulfonyl Chlorides in the Synthesis of Endothelin-A Receptor Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endothelin (ET) system, particularly the endothelin-A (ETA) receptor, is a critical regulator of vascular tone and cellular proliferation.[1][2] Its dysregulation is implicated in the pathophysiology of numerous diseases, including pulmonary arterial hypertension (PAH), systemic hypertension, and certain cancers.[3][4][5] Consequently, ETA receptor antagonists have emerged as a vital class of therapeutics.[5] A common structural feature in many potent, non-peptidic ETA antagonists is the sulfonamide moiety, which serves as a key pharmacophore responsible for target engagement and favorable physicochemical properties. This document provides an in-depth guide to the synthesis of these antagonists, focusing on the pivotal sulfonamide bond-forming reaction. We will detail the chemistry, provide a robust, step-by-step protocol for the synthesis of a representative antagonist, Zibotentan, and discuss the critical role of sulfonyl chloride reagents, such as 2-phenoxy-ethanesulfonyl chloride and its analogues, in this process.
The Endothelin System: A Therapeutic Target
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide produced primarily by vascular endothelial cells.[1][4] It exerts its biological effects by binding to two G-protein coupled receptor subtypes: ETA and ETB.[1][3]
-
ETA Receptors: Located predominantly on vascular smooth muscle cells, their activation by ET-1 mediates powerful vasoconstriction and stimulates cell proliferation.[1][2] In pathological states, sustained ETA receptor activation contributes to elevated blood pressure, vascular remodeling, and fibrosis.[3]
-
ETB Receptors: Found on endothelial cells, they mediate the clearance of circulating ET-1 and the release of vasodilators like nitric oxide and prostacyclin.[1]
The overactivity of the ET-1/ETA axis is a key driver in several cardiovascular and proliferative diseases.[1][6] This has established the ETA receptor as a high-value therapeutic target for drug intervention.[5] Antagonists that block this interaction can reverse these pathological effects, leading to vasodilation and a reduction in blood pressure.[6] Several ETA receptor antagonists, including Bosentan (a dual ETA/ETB antagonist), Ambrisentan, and Macitentan, have been approved for the treatment of PAH.[3][7]
The Sulfonamide Moiety: A Privileged Scaffold
In medicinal chemistry, the sulfonamide group (R-SO₂-NR'R'') is a cornerstone functional group. It is considered a bioisostere of the amide bond but offers distinct advantages, including improved metabolic stability against hydrolysis and the presence of an additional hydrogen bond acceptor, which can enhance target binding affinity.[8] This has led to the widespread incorporation of sulfonamides into ETA receptor antagonists, such as Zibotentan, Atrasentan, and Bosentan.[4][9]
The most direct and reliable method for constructing this crucial linkage is the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine (H-NR'R'').[10][11] The high electrophilicity of the sulfur atom in the sulfonyl chloride makes it highly susceptible to nucleophilic attack by the amine, forming a stable sulfonamide bond.[10] Reagents like 2-phenoxy-ethanesulfonyl chloride are examples of the diverse building blocks available for this purpose, allowing chemists to fine-tune the steric and electronic properties of the final antagonist molecule.
Reagent Focus: Sulfonyl Chlorides
Properties and Reactivity
Sulfonyl chlorides are highly reactive electrophiles essential for sulfonamide synthesis.[10] While this application note uses a specific pyridinesulfonyl chloride for the synthesis of Zibotentan, the principles of handling and reaction are broadly applicable to other members of this class, including 2-phenoxy-ethanesulfonyl chloride.
| Property | Description | Source |
| Appearance | Typically colorless to yellow liquids or solids. | [12] |
| Reactivity | Highly reactive with nucleophiles, especially amines and alcohols. Reacts with water to produce corrosive hydrogen chloride gas. | [13][14] |
| Solubility | Generally soluble in aprotic organic solvents like dichloromethane, THF, and acetonitrile. Decomposes in water and alcohols. | [15] |
| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, and amines (unless part of the intended reaction). | [12][13] |
Safety and Handling Protocol
Due to their reactivity, strict safety protocols must be followed when handling sulfonyl chlorides.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[12] All manipulations should be performed within a certified chemical fume hood.[12]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from moisture and incompatible materials.[12]
-
Spill Management: In case of a spill, do not use water.[13] Cover with a dry, inert absorbent material such as sand or earth, and collect for proper disposal.[13]
-
Reaction Quenching: Reactions should be quenched carefully, typically by the slow addition of a saturated aqueous solution (e.g., sodium bicarbonate) under controlled temperature to neutralize any remaining reagent and the HCl byproduct.
Experimental Protocol: Synthesis of Zibotentan
This section details the synthesis of Zibotentan (N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide), a potent and selective ETA receptor antagonist, as a representative example.[16][17] The key step is the coupling of an aminopyrazine derivative with a pyridinesulfonyl chloride intermediate.
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Application Note & Protocols: Leveraging 2-Phenoxy-ethanesulfonyl Chloride for the Discovery of Novel Anti-Inflammatory Agents
Here is the detailed Application Note and Protocol guide for using 2-Phenoxy-ethanesulfonyl chloride in anti-inflammatory drug discovery.
Authored by: A Senior Application Scientist
Abstract
Chronic inflammation is a significant driver of numerous human diseases, creating a persistent demand for novel and effective anti-inflammatory therapeutics. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, famously incorporated into selective COX-2 inhibitors like celecoxib.[1][2] This guide introduces 2-Phenoxy-ethanesulfonyl chloride as a versatile chemical scaffold for generating diverse libraries of sulfonamide derivatives. We provide a comprehensive, rationale-driven framework for the synthesis, in vitro screening, and in vivo validation of novel anti-inflammatory candidates derived from this starting material. The protocols herein are designed to be self-validating, guiding researchers from initial library creation to preclinical proof-of-concept.
Introduction: The Rationale for a Sulfonyl-Based Scaffold
Inflammation is a complex biological response essential for host defense, but its dysregulation leads to chronic conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.[3] A cornerstone of anti-inflammatory therapy has been the targeting of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][4] Many successful COX-2 inhibitors feature a sulfonamide moiety, which has been shown to be critical for selective binding to a specific polar side pocket within the COX-2 enzyme.[5]
Beyond COX-2, the sulfonamide group's utility is broad, owing to its ability to modulate solubility and form key hydrogen bonds with therapeutic targets.[6][7] This makes sulfonyl-containing compounds attractive for targeting other critical inflammatory pathways, such as the Nuclear Factor kappa-B (NF-κB) signaling cascade.[8][9][10] NF-κB is a master transcriptional regulator that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[10]
2-Phenoxy-ethanesulfonyl chloride (CAS: 3384-01-8, MW: 220.67 g/mol ) is an ideal starting scaffold for three key reasons:[11]
-
Reactive Handle : The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile that readily couples with primary and secondary amines to form stable sulfonamides, allowing for the rapid generation of a diverse chemical library.[12][13]
-
Structural Flexibility : The phenoxy-ethane backbone provides a flexible linker that can be modified, while the terminal phenyl ring offers a site for further functionalization to optimize potency and pharmacokinetic properties.
-
Proven Pharmacophore : It provides the core sulfonyl group, a privileged structure in anti-inflammatory drug design.[1]
This guide outlines a logical workflow for leveraging this scaffold in a modern drug discovery campaign.
The Drug Discovery Workflow: From Scaffold to Lead Candidate
A successful discovery program follows a structured, multi-stage process to identify and validate promising compounds. This workflow ensures that resources are focused on candidates with the highest potential for clinical success.
Caption: High-level drug discovery workflow using the 2-Phenoxy-ethanesulfonyl (PES) scaffold.
Phase 1 Protocol: Parallel Synthesis of a PES-Sulfonamide Library
This protocol describes a general method for synthesizing a library of sulfonamide derivatives from 2-Phenoxy-ethanesulfonyl chloride.
Objective: To create a diverse set of novel chemical entities for screening by reacting the scaffold with a variety of commercially available primary and secondary amines.
Materials:
-
2-Phenoxy-ethanesulfonyl chloride
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, heterocyclics)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
-
Standard purification supplies (silica gel, solvents for chromatography)
Step-by-Step Methodology:
-
Reaction Setup:
-
In each well of a 96-well reaction block (or in individual vials), add a solution of a unique amine (1.2 equivalents) in anhydrous DCM.
-
Scientist's Note: Using a slight excess of the amine (1.2 eq.) helps to drive the reaction to completion and consumes all of the highly reactive sulfonyl chloride. Anhydrous solvent is critical as sulfonyl chlorides can react with water.[14]
-
-
Base Addition:
-
To each well, add TEA or DIPEA (1.5 equivalents).
-
Rationale: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base like TEA is required to scavenge this acid, preventing it from protonating the starting amine and stopping the reaction.
-
-
Scaffold Addition:
-
Prepare a stock solution of 2-Phenoxy-ethanesulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Under an inert atmosphere (e.g., nitrogen), add the sulfonyl chloride solution to each well.
-
Rationale: The addition is performed under an inert atmosphere to prevent the sulfonyl chloride from reacting with atmospheric moisture.
-
-
Reaction Incubation:
-
Seal the reaction block and allow it to stir at room temperature for 12-18 hours.
-
Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from a representative well.
-
-
Work-up and Purification:
-
Quench the reaction by adding a dilute solution of HCl to each well to neutralize the excess TEA.
-
Extract the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide product using flash column chromatography or preparative HPLC.
-
-
Characterization and Plating:
-
Confirm the structure and purity of each compound using LC-MS and ¹H NMR.
-
Prepare a stock solution of each pure compound (e.g., 10 mM in DMSO) in a 96-well plate for biological screening.
-
Phase 2 Protocols: In Vitro Screening Cascade
Primary Screen: Cellular Anti-Inflammatory Activity
This assay uses lipopolysaccharide (LPS)-stimulated mouse macrophages to identify compounds that inhibit the production of key pro-inflammatory cytokines.[15][16]
Objective: To identify "hits" from the PES-library that reduce the production of TNF-α and IL-6 in an inflammatory cell model.
Cell Line: J774A.1 or RAW 264.7 mouse macrophage cell lines.
Materials:
-
J774A.1 cells
-
Macrophage culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
PES-compound library plate (10 mM in DMSO)
-
Dexamethasone (positive control)
-
MTT or similar cell viability reagent
-
TNF-α and IL-6 ELISA kits
Step-by-Step Methodology:
-
Cell Plating:
-
Seed J774A.1 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Rationale: Allowing cells to adhere overnight ensures they are in a healthy, responsive state before the inflammatory challenge.
-
-
Compound Treatment:
-
Pre-treat the cells by adding 1 µL of each PES-compound (from the 10 mM DMSO stock) to the appropriate wells for a final concentration of 10 µM. Include wells for vehicle control (DMSO only) and a positive control (e.g., 1 µM Dexamethasone).
-
Incubate for 1 hour at 37°C.
-
Scientist's Note: A 1-hour pre-incubation allows the compounds to penetrate the cells and engage with their targets before the inflammatory stimulus is introduced.
-
-
Inflammatory Stimulation:
-
Add 10 µL of LPS solution (1 µg/mL stock) to all wells except the unstimulated control wells, for a final concentration of 100 ng/mL.
-
Incubate the plate for 18 hours at 37°C, 5% CO₂.
-
Rationale: LPS is a component of gram-negative bacteria cell walls and a potent activator of Toll-like receptor 4 (TLR4), which robustly triggers the NF-κB inflammatory pathway and cytokine production.[17]
-
-
Supernatant Collection & Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 50 µL of the supernatant from each well for cytokine analysis.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.
-
-
Cytotoxicity Assessment:
-
To the remaining cells in the plate, add fresh medium and an MTT reagent to assess cell viability.
-
Rationale: This is a critical self-validating step. It ensures that the observed reduction in cytokines is due to a specific anti-inflammatory effect and not simply because the compound killed the cells.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each compound relative to the LPS-stimulated vehicle control.
-
Identify "hits" as compounds that show >50% inhibition of either cytokine with <20% cytotoxicity at 10 µM.
-
Mechanism of Action (MOA) Studies: COX-2 and NF-κB Inhibition
For promising "hits" identified in the primary screen, the following assays can elucidate their potential mechanism of action.
Objective: To determine if hit compounds directly inhibit the activity of the COX-2 enzyme.
This protocol is based on a commercial COX-2 inhibitor screening kit, which measures the production of Prostaglandin E₂ (PGE₂).[9][18]
-
Follow the manufacturer's protocol for the COX-2 (human recombinant) enzyme assay.
-
Test hit compounds across a dose-response curve (e.g., 0.01 µM to 100 µM).
-
Use Celecoxib as a positive control.[2]
-
Calculate the IC₅₀ value for each compound.
Objective: To determine if hit compounds inhibit the transcriptional activity of NF-κB.
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Pre-treat cells with a dose-response of the hit compounds for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (100 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC₅₀ value for the inhibition of NF-κB-driven luciferase expression.
The NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway, a primary target for anti-inflammatory drugs.
Data Presentation & Hit Prioritization
Summarize the screening data in a table to facilitate the selection of lead candidates for in vivo studies.
| Compound ID | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | NF-κB Reporter IC₅₀ (µM) | Selectivity Index (CC₅₀ / TNF-α IC₅₀) |
| PES-Cpd-01 | 0.8 | 1.2 | > 100 | > 50 | 0.5 | > 125 |
| PES-Cpd-02 | 2.5 | 3.1 | > 100 | 1.5 | 25.0 | > 40 |
| PES-Cpd-03 | 15.0 | 22.0 | > 100 | > 50 | 18.0 | > 6 |
| Dexamethasone | 0.05 | 0.08 | > 100 | N/A | 0.02 | > 2000 |
| Celecoxib | 8.5 | 10.2 | > 100 | 0.04 | > 50 | > 11 |
Interpretation and Lead Selection:
-
PES-Cpd-01 is an ideal lead candidate. It is potent in the cellular assay and appears to function primarily by inhibiting the NF-κB pathway, not COX-2. It has an excellent selectivity index, indicating a large window between efficacy and toxicity.
-
PES-Cpd-02 is a potent COX-2 inhibitor but a weak NF-κB inhibitor. This could be a lead for a COX-2 selective program.
-
PES-Cpd-03 shows weak activity and would be deprioritized.
Phase 3 Protocol: In Vivo Efficacy Model
LPS-Induced Systemic Inflammation in Mice
This acute model is used to evaluate the in vivo efficacy of lead candidates identified from in vitro screening.[19][20]
Objective: To determine if a lead compound (e.g., PES-Cpd-01) can reduce systemic levels of pro-inflammatory cytokines in a mouse model of inflammation.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Lead compound (PES-Cpd-01)
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water)
-
LPS (from E. coli) dissolved in sterile saline
-
Dexamethasone (positive control)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
TNF-α ELISA kit (mouse)
Step-by-Step Methodology:
-
Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Dexamethasone (1 mg/kg) + LPS
-
Group 4: PES-Cpd-01 (e.g., 10 mg/kg) + LPS
-
Group 5: PES-Cpd-01 (e.g., 30 mg/kg) + LPS
-
-
-
Compound Administration:
-
Administer the vehicle, Dexamethasone, or PES-Cpd-01 to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Scientist's Note: The route of administration should be chosen based on the compound's known or predicted pharmacokinetic properties. Oral gavage is preferred for screening compounds intended for oral delivery.
-
-
LPS Challenge:
-
One hour after compound administration, inject mice with LPS (e.g., 1 mg/kg, i.p.) or sterile saline for the control group.
-
Rationale: The 1-hour delay allows for the absorption and distribution of the test compound before the inflammatory insult.
-
-
Blood Collection:
-
At 90 minutes post-LPS injection (the typical peak for TNF-α response), collect blood samples from the mice via retro-orbital sinus or tail vein into heparinized tubes.
-
Rationale: Timing is critical. This time point captures the peak of the TNF-α surge induced by LPS.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Measure the concentration of TNF-α in the plasma samples using a mouse-specific ELISA kit.
-
-
Data Analysis:
-
Calculate the mean plasma TNF-α levels for each group.
-
Determine the percentage inhibition of TNF-α for the treatment groups compared to the Vehicle + LPS group.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to determine significance.
-
Conclusion and Future Perspectives
This application guide provides a robust and scientifically grounded framework for utilizing 2-Phenoxy-ethanesulfonyl chloride as a starting point for anti-inflammatory drug discovery. By combining efficient parallel synthesis with a logical in vitro screening cascade and a validated in vivo model, researchers can effectively identify and advance novel drug candidates. The protocols emphasize the importance of understanding the mechanism of action, with a focus on differentiating between COX-2 and NF-κB pathway inhibitors. Promising preclinical candidates identified through this workflow, such as the hypothetical PES-Cpd-01 , can then be advanced into more complex disease models (e.g., collagen-induced arthritis) and full ADME/Tox profiling.[21][22] The versatility of the sulfonyl chloride handle ensures that this scaffold will remain a valuable tool in the ongoing search for safer and more effective anti-inflammatory medicines.
References
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Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. PubMed. Available at: [Link]
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Ylöstalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2012). Macrophage Inflammatory Assay. Journal of Visualized Experiments. Available at: [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]
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Ban, J. O., Oh, J. H., Kim, T. M., Kim, D. J., Jeong, H. S., Han, S. B., & Hong, J. T. (2012). Anti-inflammatory activity of sulfur-containing compounds from garlic. Journal of Medicinal Food. Available at: [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Supuran, C. T. (2008). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Pharmaceutical Design. Available at: [Link]
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Chen, Y. T., et al. (2021). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. Molecules. Available at: [Link]
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Feng, M., & Tang, B. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry. Available at: [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. Available at: [Link]
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Sroor, F. M., et al. (2023). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. MDPI. Available at: [Link]
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Fares, M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. Available at: [Link]
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Li, Y., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers in Immunology. Available at: [Link]
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Al-Masoudi, N., et al. (2024). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI. Available at: [Link]
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Joyce, P., et al. (2021). Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles. MDPI. Available at: [Link]
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Srisawat, T., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Biology. Available at: [Link]
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Chen, X., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry. Available at: [Link]
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Kandhare, A. D., et al. (2021). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Antioxidants. Available at: [Link]
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Al-Soud, Y. A., et al. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences. Available at: [Link]
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Al-Bayati, F. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. Available at: [Link]
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Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
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MacKenzie, C. A., et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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Synthesis of 2'-Phenoxymethanesulfonanilide Derivatives: A Comprehensive Guide for Drug Discovery
Introduction: The Therapeutic Potential of the 2'-Phenoxymethanesulfonanilide Scaffold
The 2'-phenoxymethanesulfonanilide core is a privileged scaffold in medicinal chemistry, most famously represented by the selective cyclooxygenase-2 (COX-2) inhibitor, Nimesulide. This structural motif, characterized by a diaryl ether linkage and a methanesulfonamide group, has demonstrated a remarkable breadth of biological activities. Beyond its well-established anti-inflammatory and analgesic properties, derivatives of this class have shown significant promise as anticancer, antimicrobial, and even anti-diabetic agents.[1][2][3] The methanesulfonamide moiety is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets like the COX-2 enzyme.[4][5]
This guide provides a detailed exploration of the synthetic routes to 2'-phenoxymethanesulfonanilide and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying strategic considerations for each synthetic transformation. We will cover the construction of the core scaffold and its subsequent diversification through powerful cross-coupling methodologies, enabling the creation of novel chemical entities for screening and development.
Part 1: Synthesis of the Core Scaffold: N-(2-Phenoxyphenyl)methanesulfonamide
The cornerstone of any derivatization effort is the efficient and scalable synthesis of the central molecular framework. The most common and reliable route to N-(2-phenoxyphenyl)methanesulfonamide involves a two-step sequence: the formation of the diaryl ether linkage to produce 2-phenoxyaniline, followed by sulfonylation of the aniline nitrogen.
Step 1.1: Synthesis of the Diaryl Ether Intermediate (2-Phenoxyaniline)
The formation of the 2-phenoxyaniline intermediate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. An industrially viable approach often starts with the reaction of o-chloronitrobenzene or 1-fluoro-2-nitrobenzene with a phenoxide, followed by reduction of the nitro group.[6][7]
Caption: Workflow for the synthesis of 2-phenoxyaniline intermediate.
Protocol 1: Synthesis of 2-Phenoxyaniline
-
Reaction Setup: To a solution of phenol (1.0 eq) in a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or potassium tert-butoxide (1.1 eq).[7] Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Diaryl Ether Formation: Add 1-fluoro-2-nitrobenzene (1.05 eq) to the reaction mixture.[7] Heat the reaction to 150 °C and stir for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-phenoxynitrobenzene.
-
Nitro Group Reduction: Dissolve the crude 2-phenoxynitrobenzene in ethanol. Add iron powder (3.0 eq) and a solution of ammonium chloride (0.5 eq) in water.[7] Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Purification: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol. Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenoxyaniline.
Step 1.2: Mesylation of 2-Phenoxyaniline
The final step in constructing the core scaffold is the sulfonylation of the amine. This is a standard transformation that proceeds readily by reacting the aniline with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Protocol 2: Synthesis of N-(2-Phenoxyphenyl)methanesulfonamide
-
Reaction Setup: Dissolve 2-phenoxyaniline (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or ethyl acetate.[8][9] Cool the solution to 0 °C in an ice bath.
-
Mesylation: Add a base, such as triethylamine (Et₃N, 1.5 eq) or pyridine, to the solution.[8] Then, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours.[8] Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid, N-(2-phenoxyphenyl)methanesulfonamide, can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography (eluent: hexane/ethyl acetate).[10]
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
With the core scaffold in hand, the true power of modern synthetic chemistry can be leveraged to create a diverse library of analogues. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the core scaffold must first be functionalized with a suitable handle, typically a halogen (I, Br). This can be achieved through electrophilic halogenation of the electron-rich phenoxy-aniline ring system prior to or after mesylation. For this guide, we will focus on derivatizing a pre-functionalized core, such as N-(4-iodo-2-phenoxyphenyl)methanesulfonamide.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction introduces a linear and rigid alkynyl linker, a valuable feature for probing interactions within a binding pocket. A published procedure demonstrates the successful application of this reaction to the 2'-phenoxymethanesulfonanilide scaffold.[1]
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Protocol 3: Sonogashira Coupling of N-(4-Iodo-2-phenoxyphenyl)methanesulfonamide
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve N-(4-iodo-2-phenoxyphenyl)methanesulfonamide (1.0 eq), the desired terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).[1]
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of tetrahydrofuran (THF) and a suitable amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (e.g., 2:1 v/v).
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours or until TLC analysis indicates complete consumption of the starting aryl iodide. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated ammonium chloride (NH₄Cl) solution to remove the copper catalyst, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product is then purified by flash column chromatography on silica gel to yield the desired alkynyl-substituted derivative.[1]
Suzuki-Miyaura Coupling: Introducing Aryl and Vinyl Groups
The Suzuki-Miyaura coupling is arguably one of the most powerful and versatile C-C bond-forming reactions, coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[1][13] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
Protocol 4: Suzuki-Miyaura Coupling of N-(4-Bromo-2-phenoxyphenyl)methanesulfonamide
-
Reaction Setup: In a reaction vessel, combine N-(4-bromo-2-phenoxyphenyl)methanesulfonamide (1.0 eq), the desired aryl or vinyl boronic acid (1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent and Base: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and an aqueous solution of a base. A typical combination is dioxane/water (4:1) with potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 6-24 hours. The progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the biaryl or vinyl-substituted product.[14]
Buchwald-Hartwig Amination: Introducing Amino Moieties
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[15][16] This reaction has revolutionized the synthesis of anilines and their derivatives, providing access to compounds that were previously difficult to prepare. It is an excellent strategy for introducing diverse amino functionalities onto the 2'-phenoxymethanesulfonanilide scaffold.
Protocol 5: Buchwald-Hartwig Amination of N-(4-Bromo-2-phenoxyphenyl)methanesulfonamide
-
Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and phosphine ligand. A common and effective system involves a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand like XPhos (0.05 eq).
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, the ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reagent Addition: Add N-(4-bromo-2-phenoxyphenyl)methanesulfonamide (1.0 eq) and the desired primary or secondary amine (1.2 eq). Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The desired N-aryl or N-alkyl derivative can be purified by column chromatography.
Part 3: Data Presentation and Characterization
The successful synthesis of novel derivatives must be confirmed by rigorous characterization. Below is a representative table summarizing the types of data that should be collected for a series of newly synthesized 2'-phenoxymethanesulfonanilide analogues.
Table 1: Physicochemical and Yield Data for Synthesized Derivatives
| Compound ID | R Group (at 4-position) | Method | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) Key Signal (SO₂CH₃) |
| Core-H | -H | Mesylation | 92 | 105-107 | ~2.95 (s, 3H) |
| Deriv-1 | -C≡C-Ph | Sonogashira | 85 | 142-144 | ~3.01 (s, 3H) |
| Deriv-2 | -Ph | Suzuki | 78 | 165-167 | ~3.05 (s, 3H) |
| Deriv-3 | -Morpholinyl | Buchwald-Hartwig | 72 | 178-180 | ~2.98 (s, 3H) |
| Deriv-4 | -NO₂ | Nitration | 88 | 148-149 | ~3.15 (s, 3H)[6] |
Note: Data is representative and should be determined experimentally for each new compound.
Conclusion and Future Directions
The synthetic pathways outlined in this guide provide a robust and flexible platform for the synthesis and diversification of 2'-phenoxymethanesulfonanilide derivatives. The construction of the core scaffold is well-established, and the application of modern palladium-catalyzed cross-coupling reactions unlocks access to a vast chemical space. By systematically modifying the peripheral substituents, researchers can fine-tune the steric and electronic properties of these molecules to optimize their interaction with specific biological targets. The proven anti-inflammatory and emerging anticancer potential of this scaffold makes it a highly attractive starting point for the development of new therapeutic agents. Future work should focus on exploring a wider range of coupling partners and investigating the structure-activity relationships of the resulting novel compounds.
References
-
One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Semantic Scholar. Available at: [Link]
-
N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide. ResearchGate. Available at: [Link]
-
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. Available at: [Link]
-
Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available at: [Link]
- WO2007110876A2 - Novel sulfonanilide derivatives, pharmaceutical compositions comprising the same and process thereof. Google Patents.
-
Some examples of methanesulfonanilide compounds. ResearchGate. Available at: [Link]
- US6162832A - 2-Phenoxyaniline derivatives. Google Patents.
-
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]
-
Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. Available at: [Link]
-
Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. PubMed. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones. PubMed. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. Available at: [Link]
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A practical large scale synthesis of nimesulide — A step ahead. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof. Google Patents.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]
-
Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Syntheses. Available at: [Link]
- CN101260069A - Method for preparing nimesulide intermediate 2-phenoxymethanesulphonylaniline. Google Patents.
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from 2-Phenoxyethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sulfonamides and the Efficiency of One-Pot Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, valued for its ability to mimic the geometry of amide bonds while offering distinct physicochemical properties.[1][2][3] This bioisosteric replacement often leads to improved metabolic stability, enhanced binding affinity, and greater water solubility in drug candidates.[1][3] Consequently, sulfonamides are integral components of a wide array of therapeutics, including antibacterial agents, diuretics, and anticancer drugs.[3][4][5]
Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[3][6] While effective, this approach often necessitates the isolation of the highly reactive and potentially hazardous sulfonyl chloride intermediate.[2][6] One-pot syntheses, which circumvent the isolation of intermediates, offer a more streamlined, efficient, and often safer alternative.[1][7] These methods are gaining prominence as they align with the principles of green chemistry by reducing waste and improving atom economy.[8][9][10]
This application note provides a detailed protocol for the one-pot synthesis of sulfonamides from 2-phenoxyethanesulfonyl chloride, a versatile building block for introducing a phenoxyethylsulfonyl moiety into target molecules.
Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction for the formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction.[11]
Caption: General reaction mechanism for sulfonamide formation.
Experimental Protocol: One-Pot Synthesis of N-substituted 2-Phenoxyethanesulfonamides
This protocol details the synthesis of a representative N-substituted 2-phenoxyethanesulfonamide from 2-phenoxyethanesulfonyl chloride and a primary or secondary amine in a one-pot procedure.
Materials and Reagents:
-
2-Phenoxyethanesulfonyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Safety Precautions:
-
2-Phenoxyethanesulfonyl chloride is a reactive electrophile and should be handled with care in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (approximately 10 mL per mmol of amine). Add triethylamine (1.2 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: Dissolve 2-phenoxyethanesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.
-
Reaction: Add the solution of 2-phenoxyethanesulfonyl chloride dropwise to the stirred amine solution at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Caption: Experimental workflow for the one-pot synthesis of N-substituted 2-phenoxyethanesulfonamides.
Data Presentation: Expected Outcomes
The yield and purity of the synthesized sulfonamides will depend on the specific amine used and the reaction conditions. The following table provides a hypothetical summary of expected results for a range of amines.
| Entry | Amine | Product | Expected Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-2-phenoxyethanesulfonamide | 85-95 | >98 |
| 2 | Benzylamine | N-benzyl-2-phenoxyethanesulfonamide | 90-98 | >99 |
| 3 | Morpholine | 4-((2-phenoxyethyl)sulfonyl)morpholine | 88-96 | >99 |
| 4 | Piperidine | 1-((2-phenoxyethyl)sulfonyl)piperidine | 85-95 | >98 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time. - Ensure reagents are anhydrous. |
| Product loss during work-up | - Perform extractions carefully. - Use a continuous extractor for highly water-soluble products. | |
| Impure Product | Presence of unreacted starting materials | - Optimize stoichiometry. - Improve purification method (e.g., change eluent system for chromatography). |
| Formation of side products | - Lower the reaction temperature during the addition of the sulfonyl chloride. - Use a less hindered base. | |
| Reaction does not start | Inactive reagents | - Use freshly distilled amines and solvents. - Check the quality of the 2-phenoxyethanesulfonyl chloride. |
Conclusion
The one-pot synthesis of sulfonamides from 2-phenoxyethanesulfonyl chloride offers a direct and efficient route to a diverse range of compounds with potential applications in drug discovery and development. The protocol outlined in this application note is robust and can be adapted to various primary and secondary amines. By understanding the underlying reaction mechanism and potential challenges, researchers can successfully employ this methodology to synthesize novel sulfonamide derivatives.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Retrieved from [Link]
-
Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed. [Link]
-
Thieme Group. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Retrieved from [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Contreras-López, C., et al. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]
-
Rad, M. N. S., et al. (2010). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Baran, P. S., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]
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Troubleshooting & Optimization
Common side reactions with 2-Phenoxy-ethanesulfonyl chloride and how to avoid them
A Guide to Overcoming Common Side Reactions in Synthesis
Welcome to the Technical Support Center for 2-Phenoxy-ethanesulfonyl Chloride. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting solutions but also the underlying scientific principles to empower your experimental success. Our focus is on providing in-depth, field-tested insights to help you anticipate and mitigate common side reactions, ensuring the integrity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 2-Phenoxy-ethanesulfonyl Chloride?
The most prevalent side reactions are generally characteristic of sulfonyl chlorides as a class of reagents. These include hydrolysis of the sulfonyl chloride, over-reaction with the amine nucleophile (for secondary amines), and potential side reactions related to the choice of base and solvent. While the phenoxyethyl group is generally stable, under certain harsh conditions, cleavage of the ether linkage is a theoretical possibility, although not commonly reported under standard sulfonylation conditions.
Q2: How can I minimize the hydrolysis of 2-Phenoxy-ethanesulfonyl Chloride during my reaction?
Hydrolysis to the corresponding sulfonic acid is a primary competing reaction. To minimize this, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using anhydrous solvents, drying glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: I'm observing low yields in my sulfonamide synthesis. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low, especially if you are using a sterically hindered or electronically deactivated amine.
-
Hydrolysis of the starting material: As mentioned, moisture can consume your sulfonyl chloride.
-
Sub-optimal base selection: The choice and amount of base are critical for scavenging the HCl generated during the reaction without promoting side reactions.
-
Purification losses: The workup and purification steps might need optimization to minimize the loss of your desired product.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Formation of an Insoluble White Precipitate
Scenario: During the aqueous workup of your reaction, a significant amount of an insoluble white solid precipitates out, leading to low yields of the desired sulfonamide.
Probable Cause: This precipitate is likely the sulfonic acid, 2-phenoxy-ethanesulfonic acid, formed from the hydrolysis of unreacted 2-Phenoxy-ethanesulfonyl chloride.[1]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Anhydrous Conditions | Ensure all reagents, solvents, and glassware are scrupulously dried. Perform the reaction under an inert atmosphere. | Minimizes the premature hydrolysis of the highly reactive sulfonyl chloride. |
| 2. Controlled Addition | Add the 2-Phenoxy-ethanesulfonyl chloride solution dropwise to the cooled solution of your amine and base. | This helps to control the exotherm of the reaction and ensures that the sulfonyl chloride reacts with the amine rather than any trace moisture. |
| 3. pH Control During Workup | During the aqueous workup, maintain a basic pH (pH > 8) to keep the sulfonic acid deprotonated and soluble in the aqueous layer as its salt. | This prevents the sulfonic acid from precipitating out with your product. |
| 4. Prompt Workup | Process the reaction mixture as soon as TLC or LC-MS indicates the consumption of the starting amine. | Prolonged reaction times, especially with excess sulfonyl chloride, can lead to more hydrolysis. |
Experimental Protocol: Minimizing Hydrolysis in Sulfonamide Synthesis
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a stirred solution of the primary or secondary amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.5-2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 2-Phenoxy-ethanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Multiple Sulfonylation of a Primary Amine
Scenario: When reacting 2-Phenoxy-ethanesulfonyl chloride with a primary amine, you observe the formation of a significant amount of the di-sulfonated byproduct, R-N(SO₂CH₂CH₂OPh)₂.
Probable Cause: After the initial sulfonylation, the resulting sulfonamide's N-H proton is acidic. In the presence of a strong base, this proton can be removed, and the resulting anion can react with another molecule of the sulfonyl chloride.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Stoichiometry Control | Use a slight excess of the primary amine (e.g., 1.2 equivalents) relative to the 2-Phenoxy-ethanesulfonyl chloride (1.0 equivalent). | The excess amine will compete with the sulfonamide product for the sulfonyl chloride. |
| 2. Base Selection | Use a hindered or weaker base, such as pyridine or 2,6-lutidine, in stoichiometric amounts (1.0-1.2 equivalents). | A less basic environment will disfavor the deprotonation of the newly formed sulfonamide. |
| 3. Temperature Control | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Lower temperatures will favor the more kinetically controlled reaction with the more nucleophilic primary amine. |
| 4. Slow Addition | Add the sulfonyl chloride solution slowly to the amine solution. | This maintains a low concentration of the electrophile, reducing the likelihood of the second sulfonylation. |
Diagram: Reaction Pathway for Mono- vs. Di-sulfonylation
Caption: Control of stoichiometry and base is key to favoring monosulfonylation.
Issue 3: Potential for Ether Cleavage
Scenario: You are working with a substrate that is sensitive to acidic conditions and are concerned about the stability of the phenoxyethyl ether linkage.
Probable Cause: While ethers are generally stable, they can be cleaved under strong acidic conditions.[2][3][4] The HCl generated during the sulfonylation reaction, if not effectively scavenged, could potentially protonate the ether oxygen, making it susceptible to nucleophilic attack, although this is not a commonly reported side reaction under standard sulfonylation conditions.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Efficient Base | Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA to neutralize the generated HCl promptly. | Prevents the build-up of acidic conditions that could promote ether cleavage. |
| 2. Aprotic Solvent | Use a non-protic, anhydrous solvent such as DCM, THF, or acetonitrile. | Avoids the presence of protic species that could participate in the cleavage mechanism. |
| 3. Avoid Strong Lewis Acids | Do not use strong Lewis acid catalysts unless absolutely necessary for other functionalities in your molecule. | Strong Lewis acids can coordinate to the ether oxygen and facilitate cleavage. |
| 4. Moderate Temperatures | Run the reaction at or below room temperature. | Higher temperatures can provide the activation energy needed for this potential side reaction. |
Diagram: Hypothetical Ether Cleavage Pathway
Caption: A potential, though unlikely, acid-promoted ether cleavage pathway.
References
-
Griffiths, R. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(8), 2295-2300. [Link]
-
Bar-Ziv, R., et al. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2382. [Link]
-
Wang, L., et al. (2016). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules, 21(11), 1469. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Kiessling, L. L., & Young, T. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(6), 949-951. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. [Link]
-
RSC Advances. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. [Link]
-
Ratushnyy, M., et al. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science, 9(33), 7193-7197. [Link]
-
Baskin, J. M., & Bertozzi, C. R. (2007). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 5(10), 1649-1658. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]
-
Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
Griffiths, R. J., et al. (2018). Oxidative β-C-H Sulfonylation of Cyclic Amines. PubMed. [Link]
-
LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
King, J. F. (1990). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 62(5), 1031-1036. [Link]
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Bobbitt, J. M., & Ma, Z. (1992). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 57(22), 6038-6042. [Link]
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Lee, D., & Kim, S. (2007). Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers. Bulletin of the Korean Chemical Society, 28(12), 2375-2378. [Link]
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Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Sono-synthesis of N-substituted 2-aminopyridines. [Link]
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Kelly, C. B., et al. (2016). Oxidative cleavage of allyl ethers by an oxoammonium salt. Organic & Biomolecular Chemistry, 14(4), 1263-1266. [Link]
-
MDPI. (2020). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 10(11), 1018. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Phenoxy-ethanesulfonyl chloride and Benzenesulfonyl chloride for Pharmaceutical Research
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. The choice of sulfonylating agent is a critical decision that dictates reaction efficiency, yield, and the ultimate success of a synthetic campaign. While benzenesulfonyl chloride has long been a workhorse in this domain, the nuanced requirements of complex molecule synthesis have brought reagents like 2-Phenoxy-ethanesulfonyl chloride to the forefront. This guide provides an in-depth, objective comparison of the reactivity of these two sulfonyl chlorides, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying principles governing their reactivity, present available experimental data, and provide robust protocols to empower your synthetic endeavors.
Introduction: A Tale of Two Sulfonyl Chlorides
Benzenesulfonyl chloride is an aromatic sulfonyl chloride that has been a staple in organic synthesis for decades. Its rigid, planar structure and well-understood reactivity make it a reliable choice for the introduction of a phenylsulfonyl moiety. This group is prevalent in a wide array of pharmaceuticals, leveraging its metabolic stability and ability to engage in key binding interactions.
2-Phenoxy-ethanesulfonyl chloride , on the other hand, is an aliphatic sulfonyl chloride that offers a distinct set of structural and physical properties. The presence of an ether linkage and a flexible ethyl chain provides opportunities for chemists to fine-tune solubility, conformational flexibility, and pharmacokinetic profiles of drug candidates.
| Feature | 2-Phenoxy-ethanesulfonyl chloride | Benzenesulfonyl chloride |
| Structure | Ph-O-CH₂-CH₂-SO₂Cl | Ph-SO₂Cl |
| Classification | Alkanesulfonyl chloride | Arenesulfonyl chloride |
| Molecular Weight | 220.67 g/mol | 176.62 g/mol |
| Key Attributes | Flexible, introduces ether linkage | Rigid, aromatic |
The Heart of the Matter: A Comparative Analysis of Reactivity
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by a combination of electronic and steric effects imparted by the substituent attached to the sulfonyl group.
Electronic Effects: An Inductive Tug-of-War
The primary electronic influence in both molecules is the inductive effect, which is the transmission of charge through sigma bonds.
-
Benzenesulfonyl chloride: The phenyl group, composed of sp²-hybridized carbons, is electron-withdrawing via the inductive effect (-I effect) compared to sp³-hybridized carbons.[1] This polarization enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.
-
2-Phenoxy-ethanesulfonyl chloride: The phenoxy group is also electron-withdrawing due to the high electronegativity of the oxygen atom. This -I effect is transmitted through the two-carbon ethyl chain to the sulfonyl group. The presence of the electronegative oxygen atom is expected to increase the electrophilicity of the sulfur atom, thus enhancing reactivity.
Quantifying the precise electronic influence of the phenoxyethyl group is challenging without specific experimental data, such as a Taft constant (σ*). However, based on first principles, the electron-withdrawing nature of the phenoxy group suggests that 2-Phenoxy-ethanesulfonyl chloride should be a highly reactive alkanesulfonyl chloride.
Steric Considerations: The Role of Bulk and Conformation
Steric hindrance can play a significant role in the accessibility of the electrophilic sulfur atom to an incoming nucleophile.[2]
-
Benzenesulfonyl chloride: The planar phenyl ring presents a relatively open face for nucleophilic attack on the sulfonyl group.
-
2-Phenoxy-ethanesulfonyl chloride: The flexible ethyl chain allows for multiple conformations, some of which may partially shield the sulfonyl group. However, this flexibility also means that a less-hindered conformation for reaction is readily accessible.
Overall, for most common nucleophiles, the steric hindrance for both molecules is not expected to be a major differentiating factor in their reactivity.
Solvolysis Kinetics: A Window into Reactivity
Hydrolysis of Benzenesulfonyl Chloride:
Extensive studies on the hydrolysis of benzenesulfonyl chloride have been conducted. The pseudo-first-order rate constant for the hydrolysis of benzenesulfonyl chloride in a 1% aqueous dioxane solution at 21 °C is reported to be 2.25 x 10⁻³ s⁻¹, which corresponds to a half-life of approximately 5.1 minutes.[4]
| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| 1% Aqueous Dioxane | 21 | 2.25 x 10⁻³ | [4] |
Note: This data is for benzenesulfonyl chloride only. No directly comparable experimental data for the solvolysis of 2-Phenoxy-ethanesulfonyl chloride was found in the surveyed literature.
Based on general principles of physical organic chemistry, the electron-withdrawing phenoxy group in 2-Phenoxy-ethanesulfonyl chloride is expected to increase the electrophilicity of the sulfur atom, leading to a faster rate of reaction with nucleophiles compared to unsubstituted alkanesulfonyl chlorides like ethanesulfonyl chloride. A direct comparison with benzenesulfonyl chloride is more complex due to the differing nature of the alkyl versus aryl backbone. However, the strong inductive effect of the phenoxy group suggests that 2-Phenoxy-ethanesulfonyl chloride is a highly reactive sulfonylating agent.
Mechanistic Insights: The Path to Sulfonamide Formation
The reaction of both 2-Phenoxy-ethanesulfonyl chloride and benzenesulfonyl chloride with primary or secondary amines to form sulfonamides proceeds through a well-established nucleophilic acyl substitution-like mechanism.
Caption: General mechanism for sulfonamide formation.
Experimental Protocols: Putting Theory into Practice
The following is a robust, general protocol for the synthesis of a sulfonamide that can be readily adapted for both 2-Phenoxy-ethanesulfonyl chloride and benzenesulfonyl chloride.
General Procedure for Sulfonamide Synthesis
Objective: To synthesize a sulfonamide from a primary or secondary amine and a sulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and dissolve it in anhydrous DCM (approximately 0.1 M concentration of the amine).
-
Rationale: DCM is a common, relatively inert solvent for this reaction. Anhydrous conditions are important to prevent hydrolysis of the sulfonyl chloride.
-
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the amine solution and stir for 5 minutes at room temperature.
-
Rationale: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable amine. Dropwise addition at low temperature helps to control any exotherm and minimize side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Reaction times can vary depending on the reactivity of the specific amine and sulfonyl chloride.
-
-
Workup - Quenching: Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Rationale: This step neutralizes any remaining base and helps to remove it during the aqueous extraction.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acid wash removes the amine base. The bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis to the sulfonic acid salt) and any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all solvent is necessary before purification.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: This step removes any remaining impurities to yield the pure sulfonamide.
-
Caption: Workflow for sulfonamide synthesis.
Conclusion: Selecting the Right Tool for the Job
Both 2-Phenoxy-ethanesulfonyl chloride and benzenesulfonyl chloride are valuable reagents in the medicinal chemist's toolbox.
-
Benzenesulfonyl chloride remains the reagent of choice for the straightforward installation of a phenylsulfonyl group, backed by a wealth of literature and predictable reactivity.
-
2-Phenoxy-ethanesulfonyl chloride offers a more nuanced approach, providing a flexible linker and an ether moiety that can be exploited to modulate the physicochemical properties of a lead compound. Its reactivity is expected to be high due to the inductive effect of the phenoxy group, making it an efficient sulfonylating agent.
The ultimate choice between these two reagents will depend on the specific synthetic goals and the desired properties of the target molecule. This guide provides the foundational knowledge to make an informed decision, empowering researchers to select the optimal reagent to accelerate their drug discovery programs.
References
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2636–2651. [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive and Resonance (Mesomeric) Effects. [Link]
-
Wikipedia. (2023, December 1). Steric effects. [Link]
Sources
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Sulfonamide-Based Endothelin Receptor Antagonists
For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is a cornerstone of preclinical development. Unforeseen off-target interactions can lead to adverse effects or diminished efficacy, derailing an otherwise promising program. This guide provides an in-depth technical comparison of the cross-reactivity profiles of sulfonamide-containing molecules, with a focus on derivatives developed as endothelin receptor antagonists.
While the specific class of 2-phenoxy-ethanesulfonamide derivatives is not extensively represented in publicly available cross-reactivity studies, we will leverage data from the closely related and well-characterized biphenylsulfonamide endothelin receptor antagonists to illustrate the principles and methodologies of assessing molecular selectivity. Furthermore, we will draw comparisons with Tamsulosin, a clinically successful sulfonamide-based α1-adrenergic receptor antagonist, to highlight the diverse selectivity profiles achievable within this broad chemical family.
The Rationale for Rigorous Cross-Reactivity Profiling
The sulfonamide moiety (SO₂NH₂) is a versatile functional group found in a wide array of approved drugs, from diuretics and antidiabetics to anti-inflammatory agents and antivirals. Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a privileged scaffold in drug design. However, this same chemical reactivity necessitates a thorough evaluation of potential cross-reactivity.
Historically, concerns about "sulfa allergies" have sometimes led to a broad avoidance of all sulfonamide-containing drugs in sensitive individuals. However, extensive research has shown that such hypersensitivity is often linked to specific structural motifs, such as the arylamine group in certain sulfonamide antibiotics, which are absent in many other classes of sulfonamide drugs[1][2]. This underscores the importance of a nuanced, data-driven approach to assessing the selectivity of each new chemical entity, rather than relying on broad class-based assumptions. Early-stage in vitro safety pharmacology profiling against a diverse panel of targets is now a standard and critical step in drug discovery to identify and mitigate potential off-target liabilities[3].
Comparative Selectivity of Biphenylsulfonamide Endothelin Receptor Antagonists
The endothelin (ET) system, comprising ET-1, ET-2, and ET-3 peptides and their receptors (ETA and ETB), plays a crucial role in vasoconstriction and cell proliferation. Antagonists of the ETA receptor have been pursued for various cardiovascular diseases, including pulmonary arterial hypertension[4]. The following table summarizes the selectivity profile of a representative biphenylsulfonamide ETA antagonist, BMS-193884, a potent and selective ET(A) antagonist.
| Compound | Primary Target | Ki (nM) vs. Primary Target | Off-Target | Ki (nM) vs. Off-Target | Selectivity Ratio (Off-Target Ki / Primary Target Ki) |
| BMS-193884 | ETA Receptor | 0.2 | ETB Receptor | >10,000 | >50,000 |
Data sourced from scientific literature on biphenylsulfonamide endothelin receptor antagonists.[5]
The high selectivity ratio of BMS-193884 for the ETA receptor over the ETB receptor is a key attribute, as non-selective endothelin receptor antagonism can sometimes lead to undesirable effects[4]. This selectivity is achieved through specific molecular interactions within the ligand-binding pocket of the ETA receptor, which can be explored through structure-activity relationship (SAR) studies[5][6].
Case Study: Tamsulosin - A Selective α1-Adrenergic Receptor Antagonist
Tamsulosin is a benzenesulfonamide derivative widely used for the treatment of benign prostatic hyperplasia. Its mechanism of action involves the selective blockade of α1-adrenergic receptors in the prostate, leading to smooth muscle relaxation and improved urinary flow. The selectivity of Tamsulosin for the α1A and α1D subtypes over the α1B subtype, which is more prevalent in blood vessels, contributes to its favorable cardiovascular side-effect profile compared to less selective α-blockers.
| Compound | Primary Target Subtype | Ki (nM) vs. Primary Target Subtype | Off-Target Subtype | Ki (nM) vs. Off-Target Subtype | Selectivity Ratio (Off-Target Ki / Primary Target Ki) |
| Tamsulosin | α1A-Adrenoceptor | ~0.2-0.5 | α1B-Adrenoceptor | ~5.0-10.0 | ~10-50 |
| α1D-Adrenoceptor | ~0.3-0.8 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple pharmacological studies.
This data illustrates that even within the same receptor family, significant selectivity can be achieved through careful drug design.
Experimental Protocol: Radioligand Binding Assay for Cross-Reactivity Assessment
A fundamental technique for determining the binding affinity of a compound for a specific receptor and assessing its cross-reactivity is the radioligand binding assay. This method provides quantitative data (Ki values) for on-target and off-target interactions.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a 2-phenoxy-ethanesulfonamide derivative) for the ETA receptor and a panel of off-targets (e.g., ETB receptor, α1-adrenergic receptors) through competitive displacement of a specific radioligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant human ETA or ETB receptors)
-
Radioligand (e.g., [¹²⁵I]-ET-1 for endothelin receptors)
-
Test compounds (2-phenoxy-ethanesulfonamide derivatives)
-
Non-specific binding control (e.g., a high concentration of unlabeled ET-1)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The concentration range should be wide enough to generate a full inhibition curve (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the appropriate concentration of cell membranes, and the radioligand at a concentration close to its Kd value.
-
Addition of Compounds: Add the serially diluted test compounds to the wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of appropriate controls (total and non-specific binding) and the use of a reference compound with a known Ki for the target receptor in each assay plate ensures the validity and reproducibility of the results.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Radioligand binding assay workflow.
Caption: Simplified ET-A receptor signaling pathway.
Conclusion
References
-
Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]
-
Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. PubMed. [Link]
-
Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? PubMed. [Link]
-
In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
Biphenylsulfonamide Endothelin Receptor Antagonists. 2. Discovery of 4'-oxazolyl Biphenylsulfonamides as a New Class of Potent, Highly Selective ET(A) Antagonists. PubMed. [Link]
-
Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? PubMed. [Link]
-
Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. PubMed. [Link]
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- 6. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) PMID: 9857090 | MCE [medchemexpress.cn]
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenoxy-ethanesulfonyl chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and responsible disposal. 2-Phenoxy-ethanesulfonyl chloride, a reactive sulfonyl chloride, demands a meticulous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenoxy-ethanesulfonyl chloride, grounded in the principles of chemical reactivity and laboratory safety.
Immediate Safety and Hazard Assessment: Understanding the Risks
-
Toxicity: Harmful if swallowed or inhaled[1].
-
Reactivity: Reacts violently with water and other nucleophiles[3].
The primary danger associated with sulfonyl chlorides is their vigorous reaction with water, a process known as hydrolysis. This reaction produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive[4][5]. The exothermic nature of this reaction can lead to fuming and a rapid increase in temperature if not properly controlled.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of 2-Phenoxy-ethanesulfonyl chloride, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. A comprehensive PPE ensemble is critical to prevent contact and inhalation exposure[6][7][8].
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield[6][8]. | Protects against splashes of the corrosive liquid and harmful vapors. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene)[9]. | Prevents direct skin contact with the corrosive material. |
| Body | A chemical-resistant lab coat or apron, with consideration for a full-body suit if handling larger quantities[7][10]. | Protects the body from potential splashes and spills. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors[6]. | Essential when working outside of a certified chemical fume hood or if there is a risk of vapor inhalation. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a safe and effective method for the neutralization and disposal of small quantities of 2-Phenoxy-ethanesulfonyl chloride typically found in a research laboratory setting. This procedure should always be performed in a certified chemical fume hood[11].
Step 1: Preparation of the Neutralization Solution
The core of the disposal process is the controlled "quenching" of the reactive sulfonyl chloride with a basic solution. This converts it into less reactive and water-soluble salts.
-
Prepare a 10% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Sodium hydroxide is a strong base and will effectively neutralize the acidic byproducts. Sodium bicarbonate is a weaker base and may be preferred for a more controlled, less exothermic reaction.
-
Place the neutralization solution in a suitably sized beaker or flask equipped with a magnetic stir bar. The container should be large enough to accommodate the volume of both the neutralization solution and the sulfonyl chloride waste, with ample headspace.
-
Cool the neutralization solution in an ice-water bath. This is a critical step to manage the heat generated during the exothermic hydrolysis and neutralization reactions[12].
Step 2: Controlled Addition of 2-Phenoxy-ethanesulfonyl chloride
This is the most critical phase of the disposal process and must be performed with caution and precision.
-
Slowly and dropwise, add the 2-Phenoxy-ethanesulfonyl chloride waste to the cold, stirring basic solution. A dropping funnel or a pipette can be used for this purpose.
-
Monitor the reaction closely. Observe for any signs of excessive heat generation, gas evolution, or splashing. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.
-
Continue stirring the mixture for at least one hour after the addition is complete. This ensures that the hydrolysis and neutralization reactions have gone to completion.
Step 3: pH Verification and Final Waste Collection
-
Remove the reaction vessel from the ice bath and allow it to warm to room temperature.
-
Test the pH of the resulting solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the desired pH is achieved. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
Transfer the neutralized aqueous waste to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized products (sodium 2-phenoxy-ethanesulfonate and sodium chloride) and the date.
-
Dispose of the hazardous waste container through your institution's established hazardous waste management program. Never pour chemical waste down the drain[11].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Phenoxy-ethanesulfonyl chloride.
Caption: Disposal workflow for 2-Phenoxy-ethanesulfonyl chloride.
Emergency Procedures: Spill Management
In the event of a spill of 2-Phenoxy-ethanesulfonyl chloride, immediate and appropriate action is necessary to mitigate the hazard.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, use a non-combustible absorbent material such as dry sand, earth, or vermiculite to contain the liquid. Do not use combustible materials like paper towels directly on the spill.
-
Neutralize: Cautiously cover the absorbed spill with a neutralizing agent like sodium bicarbonate or soda ash.
-
Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of 2-Phenoxy-ethanesulfonyl chloride, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Chemistry university. (2021). Sulfonyl Chlorides. YouTube. Retrieved from [Link]
- King, J. F., & Dueck, R. (1970). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 48(12), 1843-1853.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylethane-1-sulfonyl chloride. Retrieved from [Link]
- Chumakov, Y. M., et al. (2003). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 39(11), 1623-1629.
- Deeming, A. J., et al. (2019). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Organic Process Research & Development, 23(10), 2236-2244.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766-784.
- Arcoria, A., et al. (1978). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1347-1351.
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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New Jersey Department of Health. (2004). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
American Elements. (n.d.). 2-phenylethane-1-sulfonyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
